molecular formula C20H26O5 B565611 rac 2,4-O-Dimethylzearalenone-d6 CAS No. 1246833-55-5

rac 2,4-O-Dimethylzearalenone-d6

Cat. No.: B565611
CAS No.: 1246833-55-5
M. Wt: 352.46
InChI Key: MYILAUURZUNHGP-KMYVDDIXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac 2,4-O-Dimethylzearalenone-d6 is a deuterated isotopologue of 2,4-O-dimethylzearalenone, a semi-synthetic derivative of zearalenone. Zearalenone, a mycotoxin produced by Fusarium species, exhibits estrogenic activity and is structurally modified to enhance stability, reduce toxicity, or enable analytical detection in biological matrices. The deuterated form (d6) incorporates six deuterium atoms, typically replacing hydrogen atoms at specific positions, to serve as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis .

Properties

CAS No.

1246833-55-5

Molecular Formula

C20H26O5

Molecular Weight

352.46

IUPAC Name

10,10,11-trideuterio-15,17-dimethoxy-11-(trideuteriomethyl)-12-oxabicyclo[12.4.0]octadeca-1(14),2,15,17-tetraene-7,13-dione

InChI

InChI=1S/C20H26O5/c1-14-8-7-11-16(21)10-6-4-5-9-15-12-17(23-2)13-18(24-3)19(15)20(22)25-14/h5,9,12-14H,4,6-8,10-11H2,1-3H3/i1D3,8D2,14D

InChI Key

MYILAUURZUNHGP-KMYVDDIXSA-N

SMILES

CC1CCCC(=O)CCCC=CC2=CC(=CC(=C2C(=O)O1)OC)OC

Synonyms

3,4,5,6,9,10-Hexahydro-14,16-dimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-d6;  (+/-)-Zearalenone-d6 Dimethyl Ether; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize rac 2,4-O-Dimethylzearalenone-d6, it is essential to compare it with structurally and functionally related compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison
Compound Structure/Modification Key Applications Stability & Toxicity Profile References
This compound Deuterated at six positions; dimethylated at O-2 and O-4 LC-MS internal standard for zearalenone derivatives Enhanced stability; low biological activity (analytical use)
Zearalenone Natural mycotoxin; hydroxyl groups at C-2 and C-4 Estrogenic mycotoxin; contaminant in crops High estrogenic activity; moderate toxicity Not in evidence
α-Zearalenol Reduced ketone to hydroxyl group at C-6 Metabolite of zearalenone; higher estrogenicity Higher estrogenic potency than zearalenone Not in evidence
β-Zearalenol Epimer of α-zearalenol at C-6 Less estrogenic metabolite Lower toxicity compared to α-zearalenol Not in evidence
Zearalanone Hydrogenated analog of zearalenone Used in veterinary medicine Reduced estrogenic activity Not in evidence
Key Findings from Research

Analytical Utility: this compound is critical for quantifying zearalenone derivatives in complex matrices. Its deuterated structure minimizes isotopic interference, ensuring high precision in LC-MS workflows .

Structural Modifications: Dimethylation at O-2 and O-4 positions reduces polarity, enhancing chromatographic separation efficiency compared to non-methylated analogs.

Biological Relevance: Unlike zearalenone or its metabolites (e.g., α/β-zearalenol), this compound lacks significant estrogenic activity, making it suitable for controlled experimental use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.